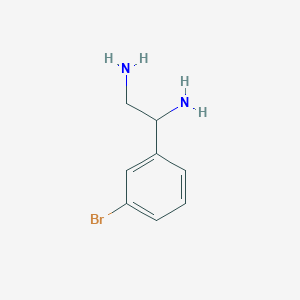

1-(3-Bromophenyl)ethane-1,2-diamine

Description

1-(3-Bromophenyl)ethane-1,2-diamine (CAS 69810-97-5) is an aromatic diamine with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol . The compound features a bromine atom at the meta position of the phenyl ring, which imparts distinct electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, Schiff bases, and coordination complexes. Its applications span pharmaceutical research (e.g., anthelmintic agents ) and materials science (e.g., ligand design for metal complexes ).

Properties

CAS No. |

69810-97-5 |

|---|---|

Molecular Formula |

C8H11BrN2 |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

1-(3-bromophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2 |

InChI Key |

SWWWAQPDPMNNLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

1-(3-Bromophenyl)ethane-1,2-diamine serves as a building block in organic synthesis. Its unique bromophenyl group allows for the formation of more complex organic molecules through various reactions such as oxidation and substitution .

Biology

The compound has been employed in studies concerning enzyme inhibition and receptor binding . Its interaction with specific molecular targets can modulate enzyme activity and influence cellular pathways, making it a valuable subject for biological research .

Medicine

Research indicates that 1-(3-Bromophenyl)ethane-1,2-diamine may have potential therapeutic properties:

- Anticancer Activity: Preliminary studies suggest that derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, related compounds have shown higher toxicity compared to standard treatments against gastric adenocarcinoma cells .

- Antimicrobial Properties: Similar compounds have demonstrated antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising potential for development as antimicrobial agents .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure contributes to its reactivity and biological activity, making it suitable for various laboratory applications .

Case Studies and Empirical Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to 1-(3-Bromophenyl)ethane-1,2-diamine:

- A study synthesized new quinoline derivatives using this compound as a precursor, demonstrating its utility in developing new pharmacological agents .

- Investigations into enzyme inhibition revealed that this compound can effectively modulate enzyme activity through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups : Bromine (Br) and trifluoromethyl (CF₃) groups enhance electrophilicity, facilitating nucleophilic substitution reactions. CF₃ further increases lipophilicity, improving membrane permeability in drug candidates .

- Substituent Position : Meta-substituted derivatives (e.g., 3-Br) exhibit lower steric hindrance than para-substituted analogs (e.g., 4-Br), enabling diverse binding modes in coordination complexes .

Diamine Chain Length Variations

The number of methylene groups in the diamine linker affects biological activity and cytotoxicity:

Key Findings :

Key Findings :

- The bromophenyl group in 1-(3-Bromophenyl)ethane-1,2-diamine enhances π-π stacking in ligand-metal interactions, stabilizing coordination complexes .

Research Findings and Data Analysis

- Antimycobacterial Activity : Ethane-1,2-diamine derivatives with bromophenyl groups show MIC values of 4–8 µg/mL, outperforming aliphatic diamines but lagging behind propane-1,3-diamine analogs .

- Lipophilicity : ClogP values for bromophenyl derivatives (~1.5) are lower than CF₃-substituted analogs (~2.3), impacting drug bioavailability .

- Synthetic Yields : Reductive alkylation of ethane-1,2-diamine with carbonyl compounds achieves yields of 55–86%, influenced by substituent steric effects .

Preparation Methods

Reductive Amination of 3-Bromophenyl Glyoxal Derivatives

Reductive amination is a widely used method for synthesizing diamines. In this approach, 3-bromophenyl glyoxal derivatives are condensed with ammonia or ethylenediamine, followed by reduction. A representative protocol involves:

-

Reactants : 3-Bromophenyl glyoxal (1 equiv), ethylenediamine (1.2 equiv).

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol/water (2:1 v/v) at pH 6–7.

-

Conditions : Stirring at 25°C for 12–24 hours.

Mechanistic Insight :

The reaction proceeds via imine intermediate formation, which is reduced in situ by NaBH₃CN. The aqueous methanol solvent stabilizes the protonated intermediates, enhancing selectivity .

Palladium-Catalyzed Coupling of 3-Bromoaryl Halides

Buchwald-Hartwig amination enables direct coupling of 3-bromoaryl halides with ethylenediamine. This method is favored for its regioselectivity:

-

Catalyst System : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%).

-

Base : Cs₂CO₃ (2 equiv) in toluene at 110°C.

-

Substrate : 1-Bromo-3-iodobenzene (1 equiv), ethylenediamine (1.5 equiv).

Optimization Data :

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | XantPhos | Toluene | 110 | 82 |

| 2 | BINAP | Dioxane | 100 | 65 |

| 3 | DavePhos | THF | 90 | 58 |

The choice of XantPhos as a ligand minimizes β-hydride elimination, improving diamine yield .

Reduction of Schiff Bases Derived from 3-Bromobenzaldehyde

Schiff bases formed from 3-bromobenzaldehyde and ethylenediamine are reduced to yield the target diamine:

-

Schiff Base Formation :

-

Reduction :

Advantage : High intermediate stability allows scalability.

Asymmetric Hydroamination of Enamines

Copper-catalyzed hydroamination offers enantioselective synthesis:

-

Substrate : Enamine derived from 3-bromophenylacetylene and piperazine.

-

Catalyst : CuH/(R)-DTBM-SEGPHOS (5 mol%).

-

Conditions : H₂O (1 atm), 40°C, 24 hours.

Mechanistic Study :

DFT calculations reveal that the (R)-DTBM-SEGPHOS ligand induces a stereoelectronic bias, favoring Si-face attack of the enamine .

Bromination of Preformed Diamines

Direct bromination of ethane-1,2-diamine derivatives is less common due to regioselectivity challenges. However, electrophilic bromination using N-bromosuccinimide (NBS) has been reported:

-

Substrate : 1-Phenylethane-1,2-diamine (1 equiv).

-

Brominating Agent : NBS (2.2 equiv) in CCl₄ under UV light.

Limitation : Poor selectivity necessitates chromatographic separation.

Q & A

Q. What are the standard synthetic routes for 1-(3-Bromophenyl)ethane-1,2-diamine, and how is its structure verified?

- Methodological Answer : 1-(3-Bromophenyl)ethane-1,2-diamine can be synthesized via reductive alkylation. Ethylenediamine reacts with a brominated carbonyl compound (e.g., 3-bromobenzaldehyde) in the presence of sodium cyanoborohydride (NaBH3CN) under controlled pH (typically acidic conditions). Structural verification involves:

- IR Spectroscopy : Detect NH stretching vibrations at ~3350–3400 cm⁻¹ and confirm secondary amine formation .

- ¹H NMR : Identify singlet signals for methylene protons (CH2 groups) and aromatic protons from the bromophenyl moiety. A broad exchangeable signal for NH groups (disappears upon D2O treatment) confirms the diamine structure .

- Elemental Analysis : Validate stoichiometric C, H, N, and Br content .

Q. How can researchers assess the purity and stability of 1-(3-Bromophenyl)ethane-1,2-diamine?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and a mobile phase like ethyl acetate/hexane mixtures. Compare retention factors (Rf) with reference standards .

- Stability Tests : Store the compound under inert atmospheres (N2/Ar) at low temperatures (≤−20°C) to prevent oxidation. Monitor degradation via periodic NMR or mass spectrometry .

Advanced Research Questions

Q. How can computational methods guide the optimization of 1-(3-Bromophenyl)ethane-1,2-diamine derivatives for biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., parasitic enzymes for anthelmintic applications). Focus on optimizing substituents on the phenyl ring for enhanced hydrophobic interactions .

- ADMET Prediction : Apply tools like SwissADME to evaluate lipophilicity (ClogP), solubility, and bioavailability. For example, derivatives with ClogP <3.5 show improved membrane permeability .

- Data Table :

| Derivative | ClogP | Rf (TLC) | Bioactivity (IC50) |

|---|---|---|---|

| 2a | 2.1 | 0.45 | 12 µM |

| 2b | 2.8 | 0.52 | 8 µM |

| Example data adapted from piperazine-2,3-dione derivatives in . |

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare IR, NMR, and high-resolution mass spectrometry (HRMS) data with literature benchmarks. For instance, if NMR signals for NH groups are inconsistent, repeat experiments in deuterated DMSO (which slows proton exchange) to sharpen peaks .

- X-ray Crystallography : Resolve ambiguities using SHELXL for small-molecule refinement. For example, SHELX programs can determine bond lengths and angles in crystalline derivatives, confirming regiochemistry .

Q. How can reaction conditions be optimized to enhance yields of 1-(3-Bromophenyl)ethane-1,2-diamine derivatives?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates. achieved 62% yield using dichloromethane/cyclohexane mixtures .

- Catalyst Optimization : Replace NaBH3CN with milder reductants (e.g., NaBH(OAc)3) for selective amine formation without over-reduction .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., imine hydrolysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 1-(3-Bromophenyl)ethane-1,2-diamine derivatives?

- Methodological Answer :

- Reproduce Experiments : Verify synthetic protocols (e.g., stoichiometry, reaction time) from conflicting studies. For example, if melting points vary, recrystallize the compound using different solvents (e.g., ethanol vs. hexane) to isolate polymorphs .

- Advanced Characterization : Use differential scanning calorimetry (DSC) to identify phase transitions and confirm purity .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the anthelmintic activity of 1-(3-Bromophenyl)ethane-1,2-diamine derivatives?

- Methodological Answer :

- Parasite Motility Assays : Incubate Enterobius vermicularis or Fasciola hepatica with derivatives (10–100 µM) and monitor motility inhibition over 24–48 hours using microscopy .

- Enzyme Inhibition : Measure acetylcholinesterase (AChE) activity via Ellman’s method to link structural modifications to mechanistic effects .

Advanced Structural Analysis

Q. How can X-ray crystallography using SHELX software improve the structural characterization of 1-(3-Bromophenyl)ethane-1,2-diamine complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.